Specifically, 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide has been identified as a key component in the development of CCR5 antagonists []. These antagonists are of significant interest due to their potential therapeutic applications in treating HIV infection by blocking the entry of the virus into immune cells.
The synthesis of compound 8 involved multiple steps, including the preparation of a key intermediate, methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate (14a), through esterification and intramolecular Claisen-type reaction. This intermediate was then subjected to a Suzuki-Miyaura reaction with another key building block followed by hydrolysis and amidation to yield the final compound 8 [].
CCR5 antagonists typically act by binding to the receptor and preventing the binding of its natural ligands, chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). This blockade subsequently prevents the activation of downstream signaling pathways involved in the inflammatory response and, in the context of HIV infection, viral entry into host cells [].
Based on the limited information, the primary application of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide appears to be in the field of medicinal chemistry, specifically in the development of CCR5 antagonists []. While its efficacy and specific applications are not detailed in the abstracts, its structural similarity to other CCR5 antagonists suggests potential for further research and development as a therapeutic agent for HIV infection.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3